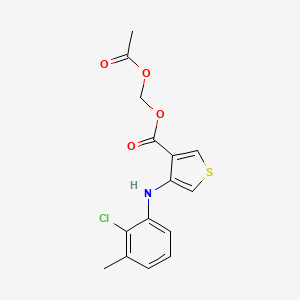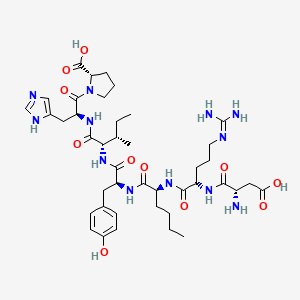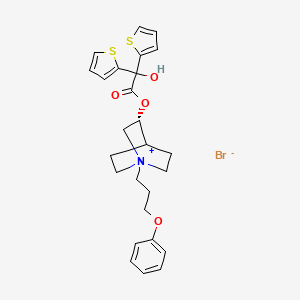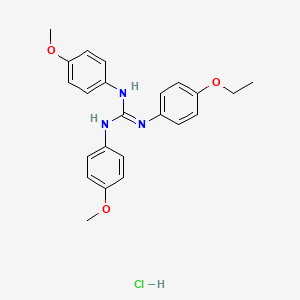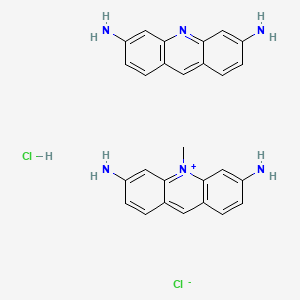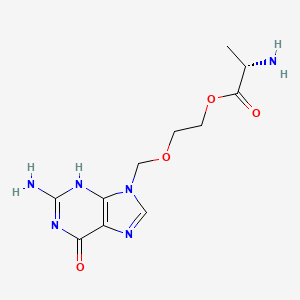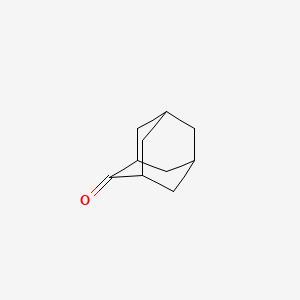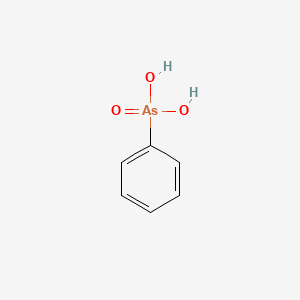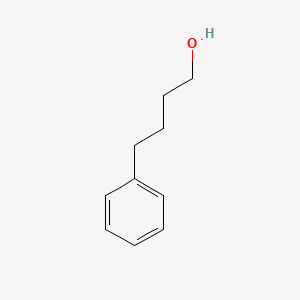
安非他酮
描述
Adrafinil is a wakefulness-promoting drug that appears to have impressive nootropic properties . It is used to increase energy, prevent fatigue, and enhance wakefulness without causing anxiety or other side effects typically associated with stimulants . It may also improve mood, focus, and learning ability . Adrafinil is a prodrug, a biologically inactive compound converted to an active drug inside the body . When Adrafinil is metabolized, it is converted to modafinil, a stimulant that increases wakefulness .
Synthesis Analysis
A synthetic method of Adrafinil is disclosed in US4066686A and FR2714052A; for raw material with benzhydrol or diphenyl-bromomethane; first react with thiocarbamide, then obtain diphenyl-methyl thioacetic acid with chloroacetate reaction, esterification, acidylate, oxidation and obtain Adrafinil .Molecular Structure Analysis
Adrafinil’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol .Chemical Reactions Analysis
After oral administration, Adrafinil undergoes hepatic metabolism in the liver, where it is converted into its active metabolite, Modafinil. This biotransformation process involves two primary enzymatic reactions: The reduction of the sulfoxide group to a sulfide group and the hydrolysis of the amide bond .Physical And Chemical Properties Analysis
Adrafinil’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol . The compound appears as a white, crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform .科学研究应用
治疗嗜睡症
安非他酮最初被开发用于治疗嗜睡症,这是一种以白天过度嗜睡和突然睡眠发作为特征的疾病 . 通过促进清醒和警觉,安非他酮有助于控制这种睡眠障碍的症状。 它被代谢成莫达非尼,这是负责这些作用的活性化合物。
老年人认知增强
研究表明,安非他酮可以改善老年人的警觉性和神经症状 . 这种应用在解决与衰老相关的认知下降方面特别有价值,有可能提高老年人的生活质量。
法医学
在法医学中,安非他酮可以在人体毛发样本中被识别出来,这对于调查药物滥用案件很有用 . 通过头发分析追踪安非他酮及其代谢物莫达非尼的能力有助于法律和法医调查。
精神兴奋剂特性
安非他酮作为一种精神兴奋剂发挥作用 . 它被寻求增强认知功能的人使用,被称为“聪明药”。 它的兴奋剂特性可以提高注意力、动机和精神能量,这对需要持续精神努力的任务是有益的。
神经递质调节
研究表明,安非他酮可以通过调节多巴胺能和去甲肾上腺素能神经传递来改善工作记忆性能 . 对前额叶皮层活动的影响对于改善注意力过程和集中力至关重要。
运动表现
尽管自 2004 年以来,世界反兴奋剂机构 (WADA) 禁止在体育运动中使用安非他酮,但人们观察到它在体育领域被滥用以改善身体机能和运动表现 . 该物质增强警觉性的能力可以在竞技体育中提供不公平的优势。
作用机制
Target of Action
Adrafinil primarily targets the central nervous system (CNS) and is known to stimulate the release of orexin , a neuropeptide that plays a crucial role in promoting wakefulness, arousal, and vigilance . This action is achieved by activating orexin-producing neurons in the hypothalamus .
Mode of Action
Adrafinil is a prodrug ; it is primarily metabolized in vivo to modafinil , resulting in nearly identical pharmacological effects . Unlike modafinil, the active metabolite must accumulate before the drug is able to act . Oral adrafinil without food usually begins to act within 45 minutes to 1 hour .
Biochemical Pathways
Adrafinil influences several neurotransmitter systems such as dopamine , serotonin , and norepinephrine . It stimulates the release of orexin, which activates orexin-producing neurons in the hypothalamus . Adrafinil also inhibits dopamine reuptake, which means it prevents dopamine from being removed from the synapse and recycled .
Pharmacokinetics
Adrafinil has a bioavailability of 80% . It is metabolized in the liver to modafinil, with 75% of the drug undergoing this process . The elimination half-life of adrafinil is 1 hour , but the half-life of its active metabolite, modafinil, is 12-15 hours . The drug is excreted through the kidneys .
Result of Action
The molecular and cellular effects of adrafinil’s action result in improved cognitive flexibility, enabling users to excel in complex, demanding tasks . It also enhances alertness, attention, wakefulness, and mood, particularly in the elderly .
Action Environment
The action, efficacy, and stability of adrafinil can be influenced by various environmental factors. For instance, taking adrafinil on an empty stomach can speed up its onset of action . .
安全和危害
Adrafinil is possibly unsafe. It might lead to serious heart or psychiatric-related side effects. It may also be addictive . There is a clear risk associated with adrafinil usage, owing to the side effects that are reportedly associated with comorbidities, overuse, and cross-reactivity with other medications .
生化分析
Biochemical Properties
Adrafinil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Upon ingestion, adrafinil is metabolized in the liver to produce modafinil. This process involves the reduction of the sulfoxide group to a sulfide group and the hydrolysis of the amide bond . The active metabolite, modafinil, then interacts with several neurotransmitter systems, including the orexinergic, histaminergic, adrenergic, dopaminergic, and glutamatergic systems . These interactions enhance wakefulness and alertness by modulating the release and reuptake of neurotransmitters.
Cellular Effects
Adrafinil influences various types of cells and cellular processes. It enhances cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Adrafinil’s active form, modafinil, increases the release of dopamine, norepinephrine, and histamine, which are crucial for maintaining wakefulness and alertness . Additionally, adrafinil affects gene expression by upregulating genes involved in the synthesis and release of these neurotransmitters. This modulation of cellular metabolism and signaling pathways leads to improved cognitive function and reduced fatigue.
Molecular Mechanism
The molecular mechanism of adrafinil involves its conversion to modafinil, which then exerts its effects through various binding interactions with biomolecules. Modafinil binds to the dopamine transporter, inhibiting the reuptake of dopamine and increasing its extracellular concentration . This action enhances dopaminergic signaling, which is associated with increased wakefulness and alertness. Additionally, modafinil interacts with adrenergic and histaminergic receptors, further promoting wakefulness. The compound also influences gene expression by activating transcription factors that regulate the synthesis of neurotransmitters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adrafinil change over time due to its stability, degradation, and long-term impact on cellular function. Adrafinil is rapidly absorbed and metabolized to modafinil, with effects becoming apparent within 45 to 60 minutes when taken orally on an empty stomach . The stability of adrafinil and its metabolites allows for sustained wakefulness and alertness over several hours. Long-term studies have shown that adrafinil maintains its efficacy in promoting wakefulness without significant degradation or loss of potency .
Dosage Effects in Animal Models
The effects of adrafinil vary with different dosages in animal models. Studies have shown that adrafinil increases locomotion and exploratory behavior in aged dogs at a dosage of 20 milligrams per kilogram of body weight . Higher doses may lead to increased alertness and cognitive function, but excessive dosages can result in adverse effects such as hyperactivity and anxiety. It is essential to determine the optimal dosage to balance the beneficial effects with potential toxicity.
Metabolic Pathways
Adrafinil is involved in several metabolic pathways, primarily in the liver. The compound undergoes hepatic metabolism, where it is converted to modafinil through the reduction of the sulfoxide group and hydrolysis of the amide bond . This biotransformation involves enzymes such as cytochrome P450, which play a crucial role in the metabolism of adrafinil. The active metabolite, modafinil, is then further metabolized to modafinil acid and modafinil sulfone, which are excreted via the kidneys .
Transport and Distribution
Adrafinil is transported and distributed within cells and tissues through various mechanisms. After oral administration, adrafinil is absorbed into the bloodstream and transported to the liver, where it is metabolized to modafinil . The active metabolite is then distributed to various tissues, including the brain, where it exerts its wakefulness-promoting effects. Modafinil’s distribution is facilitated by its binding to plasma proteins, which helps maintain its concentration in the bloodstream and prolong its effects.
Subcellular Localization
The subcellular localization of adrafinil and its metabolites plays a crucial role in their activity and function. Modafinil, the active metabolite of adrafinil, is primarily localized in the cytoplasm and interacts with various cellular components to exert its effects . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell. This precise localization ensures that modafinil can effectively modulate neurotransmitter release and reuptake, promoting wakefulness and alertness.
属性
IUPAC Name |
2-benzhydrylsulfinyl-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMLOKEMNBUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046498 | |
| Record name | Adrafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63547-13-7 | |
| Record name | Adrafinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrafinil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adrafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adrafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrafinil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRAFINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI81Z4542G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



